4-Propanoylphenyl 3,5-dinitrobenzoate
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Overview
Description
4-Propanoylphenyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters It is derived from 3,5-dinitrobenzoic acid and 4-propanoylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propanoylphenyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 4-propanoylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the corresponding acyl chloride, which then reacts with 4-propanoylphenol to yield the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and ionic liquids as solvents can also enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Propanoylphenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The reduction of nitro groups can yield 4-propanoylphenyl 3,5-diaminobenzoate.
Reduction: Hydrolysis of the ester group results in 3,5-dinitrobenzoic acid and 4-propanoylphenol.
Substitution: Various substituted derivatives of the aromatic ring can be formed depending on the substituents introduced.
Scientific Research Applications
4-Propanoylphenyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Propanoylphenyl 3,5-dinitrobenzoate involves its interaction with biological membranes and enzymes. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the ester group can be hydrolyzed by esterases, releasing the active components that exert biological effects .
Comparison with Similar Compounds
4-Propanoylphenyl 3,5-dinitrobenzoate can be compared with other similar compounds such as:
Ethyl 3,5-dinitrobenzoate: Exhibits potent antifungal activity against various Candida species.
Propyl 3,5-dinitrobenzoate: Shows better biological activity profiles due to its shorter alkyl side chain.
3,5-Dinitrobenzoic acid: Used as a precursor in the synthesis of various derivatives and has applications in corrosion inhibition and photography.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H12N2O7 |
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Molecular Weight |
344.27 g/mol |
IUPAC Name |
(4-propanoylphenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H12N2O7/c1-2-15(19)10-3-5-14(6-4-10)25-16(20)11-7-12(17(21)22)9-13(8-11)18(23)24/h3-9H,2H2,1H3 |
InChI Key |
LJJODYNCTLRTTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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